molecular formula C13H13NS B2782520 [2-(Phenylsulfanyl)phenyl]methanamine CAS No. 63167-04-4

[2-(Phenylsulfanyl)phenyl]methanamine

Cat. No.: B2782520
CAS No.: 63167-04-4
M. Wt: 215.31
InChI Key: DJLYZQORDBVJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Phenylsulfanyl)phenyl]methanamine: is a versatile chemical compound with the molecular formula C₁₃H₁₃NS and a molecular weight of 215.32 g/mol . It is characterized by the presence of a phenylsulfanyl group attached to a phenylmethanamine structure. This compound is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Phenylsulfanyl)phenyl]methanamine typically involves the reaction of 2-bromothiophenol with benzylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: [2-(Phenylsulfanyl)phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [2-(Phenylsulfanyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound is utilized in biological research to study its effects on various biological pathways. It serves as a probe to investigate enzyme activities and receptor interactions.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is a candidate for the development of new drugs targeting specific diseases.

Industry: Industrially, the compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-(Phenylsulfanyl)phenyl]methanamine involves its interaction with specific molecular targets. The phenylsulfanyl group can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s amine group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function .

Comparison with Similar Compounds

  • [2-(Phenylsulfanyl)phenyl]ethanamine
  • [2-(Phenylsulfanyl)phenyl]propanamine
  • [2-(Phenylsulfanyl)phenyl]butanamine

Comparison: Compared to its analogs, [2-(Phenylsulfanyl)phenyl]methanamine exhibits unique properties due to the presence of the methanamine group. This structural difference affects its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

(2-phenylsulfanylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLYZQORDBVJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

By following essentially the same procedure described in Example 2 but substituting 2-(phenylthio)benzamide for the N-methyl-2-(phenylthio)benzamide, there is obtained 2-(phenylthio)benzylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.